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7-Methoxy-4,5-dihydro-1H-benzo[g]indazole is a heterocyclic compound that belongs to the class of benzo[g]indazoles. Its molecular formula is C₁₂H₁₂N₂O, and it features a methoxy group at the 7-position of the benzo[g]indazole core. This compound is characterized by its unique bicyclic structure, which contributes to its chemical properties and biological activities. The benzo[g]indazole framework is known for its potential applications in medicinal chemistry, particularly as a scaffold for developing various bioactive molecules.
There is no scientific literature available on the mechanism of action of MBDHI.
The chemical reactivity of 7-methoxy-4,5-dihydro-1H-benzo[g]indazole can be attributed to its functional groups. It can undergo several types of reactions, including:
Research indicates that 7-methoxy-4,5-dihydro-1H-benzo[g]indazole exhibits significant biological activities, including:
Several synthetic routes have been developed for 7-methoxy-4,5-dihydro-1H-benzo[g]indazole. Common methods include:
7-Methoxy-4,5-dihydro-1H-benzo[g]indazole has diverse applications in:
Interaction studies involving 7-methoxy-4,5-dihydro-1H-benzo[g]indazole focus on its binding affinity to various biological targets. These studies typically employ techniques such as:
Such studies help elucidate the mechanisms behind its biological activities and inform further modifications for enhanced efficacy.
Several compounds share structural similarities with 7-methoxy-4,5-dihydro-1H-benzo[g]indazole. A comparison highlights its unique features:
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| 4,5-Dihydro-1H-benzo[g]indazole | Indazole | Anticancer properties |
| 6-Nitrobenzo[g]indazole | Nitrogen-substituted variant | Increased potency against certain cancers |
| 3-(4-Methoxyphenyl)-4,5-dihydro-1H-indazole | Phenyl-substituted variant | Enhanced selectivity in enzyme inhibition |